
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. Naphthyridines, in general, are known for their diverse biological activities and applications in medicinal chemistry. This compound is a derivative of naphthyridine, characterized by its unique structure that includes three methyl groups and one ethyl group attached to the naphthyridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with 2-aminopyridine derivatives, followed by cyclization and functionalization steps. The reaction conditions typically include the use of catalysts such as palladium or copper, and solvents like ethanol or water .
Industrial Production Methods
Industrial production of naphthyridine derivatives often involves multicomponent reactions (MCRs) due to their efficiency in generating complex molecular architectures. These reactions can be carried out under eco-friendly conditions using green chemistry principles. For example, the use of water-soluble catalysts and mild reaction conditions can enhance the yield and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include selenium dioxide for oxidation, palladium or copper catalysts for cyclization, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol, water, or dioxane .
Major Products
The major products formed from these reactions include functionalized naphthyridine derivatives, such as aldehydes, ketones, and substituted naphthyridines. These products can have significant biological and chemical applications .
Applications De Recherche Scientifique
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells . The compound can also inhibit the activity of certain enzymes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthyridine derivatives such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine . These compounds share the naphthyridine core but differ in the position and type of substituents attached to the ring.
Uniqueness
3-Ethyl-1,6,8-trimethyl-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of three methyl groups and one ethyl group can influence its solubility, reactivity, and interaction with biological targets .
Propriétés
Numéro CAS |
88300-63-4 |
|---|---|
Formule moléculaire |
C13H16N2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-ethyl-1,6,8-trimethyl-2,7-naphthyridine |
InChI |
InChI=1S/C13H16N2/c1-5-12-7-11-6-8(2)14-9(3)13(11)10(4)15-12/h6-7H,5H2,1-4H3 |
Clé InChI |
KBGUDUVFEBVPEB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C2C(=NC(=CC2=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


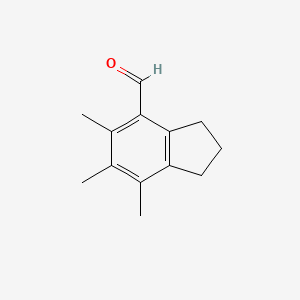
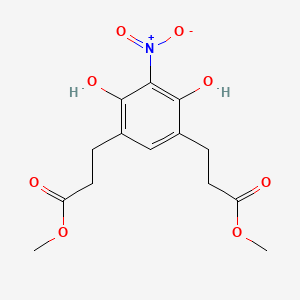
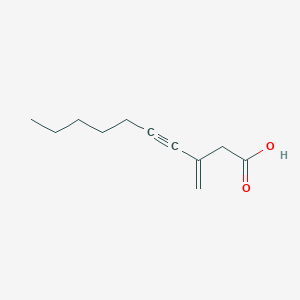

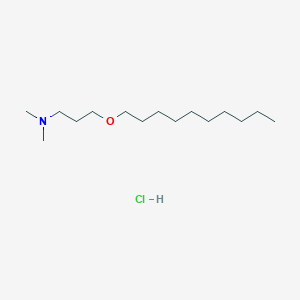
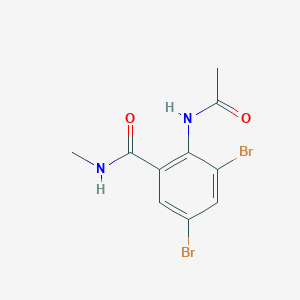
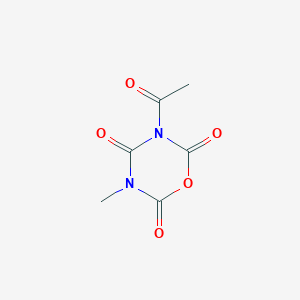
![Diethyl [2-cyano-1-(furan-2-yl)ethyl]phosphonate](/img/structure/B14399960.png)
![Methyl [2-(4-bromophenyl)-1-hydroxy-2-oxoethyl]carbamate](/img/structure/B14399968.png)
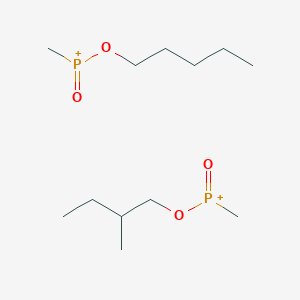
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

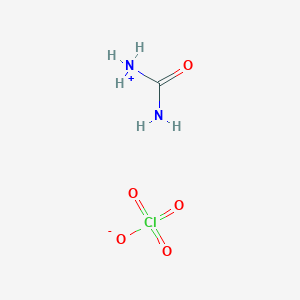
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
